Structural Determinant for Assay Specificity: Lysine Acetylation Status of Ac-Arg-Gly-Lys-AMC vs. Ac-Arg-Gly-Lys(Ac)-AMC
The primary differentiator is the absence of an N-epsilon-acetyl group on the lysine residue in Ac-Arg-Gly-Lys-AMC, which is present in its closest analog, Ac-Arg-Gly-Lys(Ac)-AMC (CAS 660846-97-9). This structural variance determines the substrate's accessibility to proteases like trypsin. Ac-Arg-Gly-Lys(Ac)-AMC is not a substrate for trypsin prior to deacetylation by an HDAC enzyme. In contrast, the non-acetylated Ac-Arg-Gly-Lys-AMC is directly cleavable, which is why it serves as the positive control for the second (development) step of the coupled HDAC assay [1].
| Evidence Dimension | Lysine modification status |
|---|---|
| Target Compound Data | Non-acetylated lysine |
| Comparator Or Baseline | Ac-Arg-Gly-Lys(Ac)-AMC (acetylated lysine) |
| Quantified Difference | Qualitative (Binary) difference: direct protease cleavage vs. no cleavage without prior HDAC activity |
| Conditions | In vitro enzymatic assay with trypsin as the development protease |
Why This Matters
Procurement of the correct form (non-acetylated vs. acetylated) is non-negotiable for the intended application; using the acetylated form as a direct protease substrate will result in a false-negative signal, while using the non-acetylated form in place of the acetylated substrate will report false-positive HDAC activity.
- [1] Cellmano. (2021). Ac-RGK-AMC Product Page. CAS 660846-99-1. View Source
